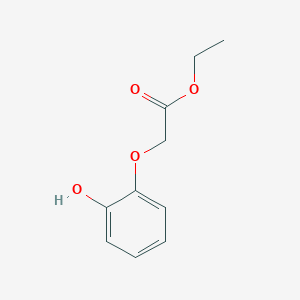

Ethyl 2-(2-hydroxyphenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

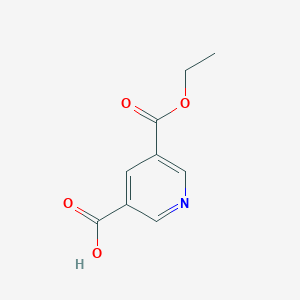

Ethyl 2-(2-hydroxyphenoxy)acetate is a chemical compound with the molecular formula C10H12O4 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-hydroxyphenoxy)acetate consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 196.200 Da .科学的研究の応用

In the field of medicinal chemistry, phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates . The research involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

One specific method involves the synthesis of phenoxy oxazolines from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate . This results in substituted phenoxy acetic acids, which are then subjected to microwave irradiation with ethanolamine to produce substituted phenoxy oxazolines .

The outcomes of these studies are still being investigated, but the hope is that these compounds will prove to be successful agents in terms of safety and efficacy, enhancing the quality of life .

Another study involves the spontaneous aerobic oxidation of ethyl 2-phenyl-2- (thiazol-2-yl)acetate . This process is believed to highlight an important degradation pathway, which could have implications for the metabolic and environmental degradation pathways of related compounds .

The method involves the air oxidation of ethyl 2-phenyl-2- (thiazol-2-yl)acetate, which slowly gives rise to the corresponding glycolate when left standing and open to the atmosphere . The resultant glycolate can be easily isolated through simple column chromatography purification .

The results of this study suggest that such oxidation processes could be important for understanding the degradation pathways of related compounds .

-

- Summary: Alkyl derivatives of acetoacetic ester, when boiled with concentrated KOH solution and acidified, yield alkylacetic acid .

- Method: The process involves boiling the alkyl derivatives of acetoacetic ester with a concentrated KOH solution. The mixture is then acidified to yield alkylacetic acid .

- Results: The outcome of this process is the production of alkylacetic acid .

-

Synthesis of Dicarboxylic Acid

- Summary: Acetoacetic ester synthesis can be used for the synthesis of dicarboxylic acids. For example, succinic acid may be synthesized by treating the sodium salt of the acetoacetic ester with ethyl bromoacetate .

- Method: The sodium salt of the acetoacetic ester is treated with ethyl bromoacetate. The product is then subjected to acid hydrolysis with concentrated KOH .

- Results: The result of this process is the production of succinic acid .

-

Saponification of Ethyl Acetate

- Summary: Experimental studies have been conducted on the saponification of ethyl acetate using different reactor systems .

- Method: The method involves the use of different reactor systems to study the saponification of ethyl acetate .

- Results: The results of these studies can provide insights into the effect of volume flow rate on reactor performance and pressure drop .

-

Phenoxy Acetamide and Its Derivatives

- Summary: Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates .

- Method: The research involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

- Results: The outcomes of these studies are still being investigated, but the hope is that these compounds will prove to be successful agents in terms of safety and efficacy, enhancing the quality of life .

-

- Summary: Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones .

- Method: The synthesis involves the conversion of acetoacetic ester into its salt, known as sodioacetoacetic ester, in the presence of a strong base such as sodium ethoxide in absolute alcohol .

- Results: The resultant mono- or dialkylacetoacetic esters yield the corresponding acids on hydrolysis by dilute aqueous alkali (or by acid). These acids undergo decarboxylation to form ketones .

-

Saponification of Ethyl Acetate

- Summary: Experimental studies have been conducted on the saponification of ethyl acetate using different reactor systems .

- Method: The method involves the use of different reactor systems to study the saponification of ethyl acetate .

- Results: The results of these studies can provide insights into the effect of volume flow rate on reactor performance and pressure drop .

将来の方向性

Future research could focus on the synthesis and pharmacological activities of Ethyl 2-(2-hydroxyphenoxy)acetate and its derivatives, similar to studies conducted on phenoxy acetamide and its derivatives . This could provide an opportunity for chemists to design new derivatives that could enhance safety and efficacy .

特性

IUPAC Name |

ethyl 2-(2-hydroxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXKUZRPWHNNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354902 |

Source

|

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-hydroxyphenoxy)acetate | |

CAS RN |

99186-63-7 |

Source

|

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)